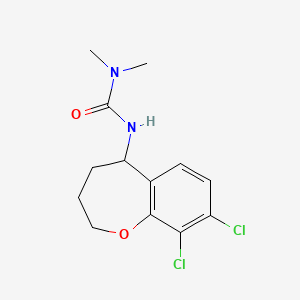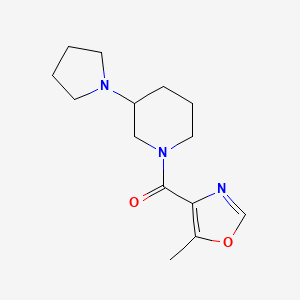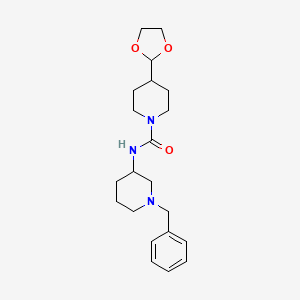![molecular formula C19H22N6O3 B7130339 1-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea](/img/structure/B7130339.png)
1-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxy groups, a tetrazole ring, and a urea moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrazole Ring: This step involves the reaction of a suitable nitrile with sodium azide under acidic conditions to form the tetrazole ring.
Methoxylation: Introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Urea Formation: The final step involves the reaction of the intermediate compounds with isocyanates to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield methoxybenzoic acids, while reduction of nitro groups can produce corresponding anilines.
Scientific Research Applications
1-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring and methoxy groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-[4-Methoxyphenyl]-3-[1-(4-methoxyphenyl)ethyl]urea: Lacks the tetrazole ring, resulting in different chemical properties.
1-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea: Similar structure but with a different substitution pattern on the tetrazole ring.
Uniqueness
1-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea is unique due to the presence of both methoxy groups and a tetrazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12(14-5-8-16(27-3)9-6-14)20-19(26)21-15-7-10-18(28-4)17(11-15)25-13(2)22-23-24-25/h5-12H,1-4H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSOFQUBAHKRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=C(C=CC(=C2)NC(=O)NC(C)C3=CC=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]-2-phenylpyrrolidine-1-carboxamide](/img/structure/B7130264.png)
![2-methyl-N-[2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7130270.png)
![3-[2-[[1-(2-Phenylethyl)piperidin-4-yl]carbamoylamino]ethyl]benzamide](/img/structure/B7130273.png)
![2-(difluoromethoxy)-N-[2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7130280.png)
![N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B7130285.png)
![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B7130293.png)

![N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7130309.png)
![2-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7130316.png)
![3-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-1-methyl-1-(2-methylpropyl)urea](/img/structure/B7130329.png)
![1-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-(5-methyl-1H-pyrazol-4-yl)urea](/img/structure/B7130333.png)
![1-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[(6-methoxypyridin-3-yl)methyl]urea](/img/structure/B7130353.png)

